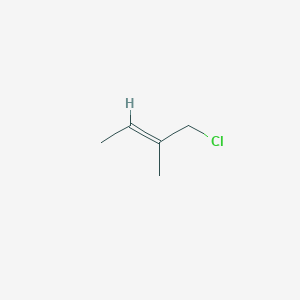
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its unique properties. CQDS is a heterocyclic compound that contains a quinoline ring and a sulfonate group. It has been shown to have a variety of biochemical and physiological effects, and has been used in a range of applications, including as an antimalarial drug and as a tool for studying ion channels.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate is complex and not fully understood. It is thought to work by inhibiting the activity of heme detoxification enzymes in the parasite, leading to the accumulation of toxic heme and ultimately the death of the parasite. This compound has also been shown to interact with ion channels, including the TRPV channels, although the exact mechanism of this interaction is not yet clear.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its antimalarial activity, this compound has been shown to have anti-inflammatory and analgesic effects, and has been used to treat a range of inflammatory conditions, including rheumatoid arthritis and lupus. This compound has also been shown to have anti-cancer activity, although the exact mechanism of this activity is not yet clear.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate in lab experiments is its versatility. This compound can be used in a wide range of applications, from studying ion channels to testing potential new antimalarial drugs. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for many researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic at high doses, and its exact mechanism of action is not yet fully understood, which can make interpreting results more challenging.
Future Directions
There are many potential future directions for research involving 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate. One area of interest is the development of new antimalarial drugs based on the structure of this compound. Researchers are also interested in studying the interaction between this compound and ion channels in more detail, which could lead to the development of new treatments for pain and other conditions. Additionally, there is ongoing research into the anti-inflammatory and anti-cancer properties of this compound, which could lead to new treatments for a range of diseases.
Synthesis Methods
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate can be synthesized through a variety of methods, including the reaction of 5-chloro-8-quinolinecarboxylic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 5-chloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride, or the reaction of 5-chloro-8-quinolinecarboxylic acid with p-toluenesulfonic acid in the presence of thionyl chloride.
Scientific Research Applications
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has been used in a wide range of scientific research applications. One of the most well-known uses of this compound is as an antimalarial drug. This compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by interfering with the parasite's ability to break down hemoglobin. This compound has also been used as a tool for studying ion channels, particularly the TRPV channels, which are involved in a variety of physiological processes, including pain sensation and temperature regulation.
properties
Molecular Formula |
C17H14ClNO3S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-6-13(10-12(11)2)23(20,21)22-16-8-7-15(18)14-4-3-9-19-17(14)16/h3-10H,1-2H3 |
InChI Key |
NQCADDSTCKYLEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



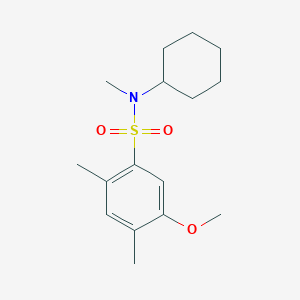
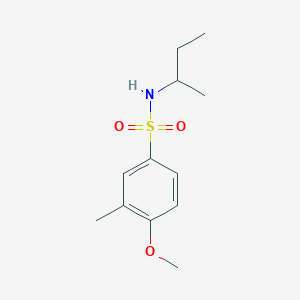
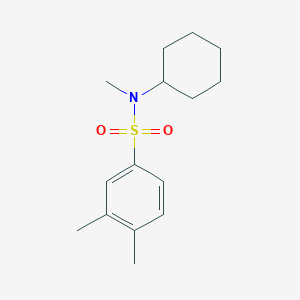


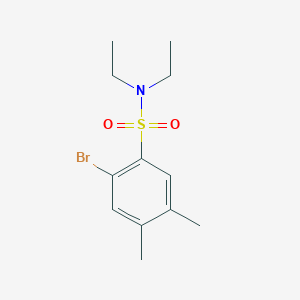

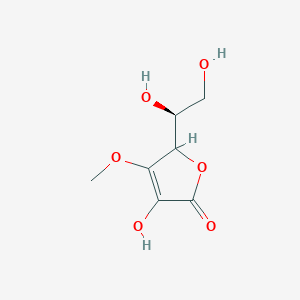
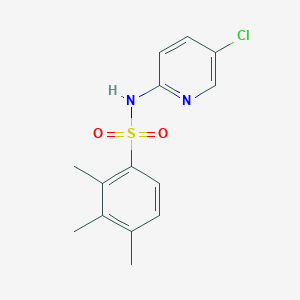


![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
